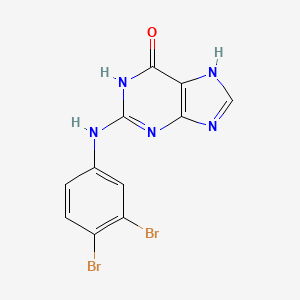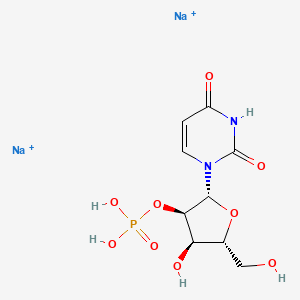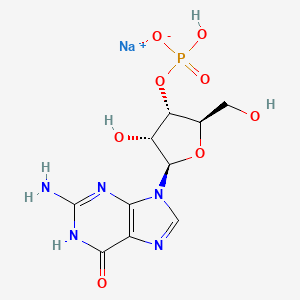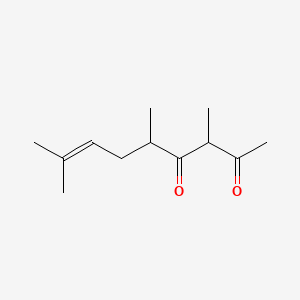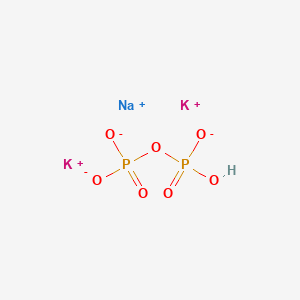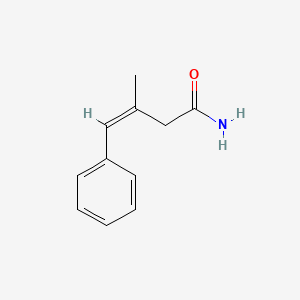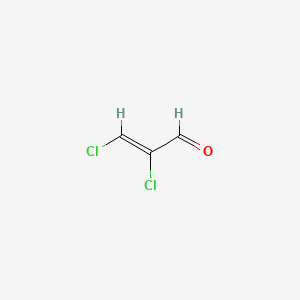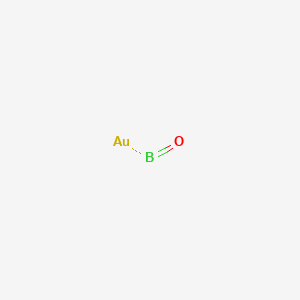![molecular formula C9H21N12O4PS3 B12658149 1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea CAS No. 16221-26-4](/img/structure/B12658149.png)
1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 106691 involves the reaction of phosphoryl chloride with methylcarbamothioyl hydrazinecarboxamide under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds through the formation of intermediate compounds, which are then purified and characterized to obtain the final product.
Industrial Production Methods
Industrial production of NSC 106691 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure the purity and yield of the compound. The final product is then subjected to rigorous quality control measures before being released for use.
Chemical Reactions Analysis
Types of Reactions
NSC 106691 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
NSC 106691 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of NSC 106691 involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. It may also interact with proteins and alter their function, affecting various signaling pathways within the cell.
Comparison with Similar Compounds
Similar Compounds
NSC 706744: Another phosphorylated compound with similar structural features.
NSC 725776 (Indimitecan): A topoisomerase I inhibitor with a different mechanism of action.
NSC 724998 (Indotecan): Another topoisomerase I inhibitor with unique properties.
Uniqueness
NSC 106691 is unique due to its specific structure and the presence of multiple phosphoryl and carbamothioyl groups
Properties
CAS No. |
16221-26-4 |
|---|---|
Molecular Formula |
C9H21N12O4PS3 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
1-bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea |
InChI |
InChI=1S/C9H21N12O4PS3/c1-10-7(27)16-13-4(22)19-26(25,20-5(23)14-17-8(28)11-2)21-6(24)15-18-9(29)12-3/h1-3H3,(H2,10,16,27)(H2,11,17,28)(H2,12,18,29)(H6,13,14,15,19,20,21,22,23,24,25) |
InChI Key |
DKSIIBGSINRRNO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NNC(=O)NP(=O)(NC(=O)NNC(=S)NC)NC(=O)NNC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



